Mestranol

Catalog No.
S535036
CAS No.
72-33-3
M.F
C21H26O2
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mestranol

CAS Number

72-33-3

Product Name

Mestranol

IUPAC Name

(13S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17?,18?,19?,20-,21-/m0/s1

InChI Key

IMSSROKUHAOUJS-VYJKVFMHSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Solubility

In double-distilled water, 0.32 mg/L
Soluble in ethanol, ether, chloroform, dioxane, acetone. Slightly soluble in methanol. Practically insoluble in water.
3.77e-03 g/L

Synonyms

19-Norpregna-1,3,5(10)-trien-20-yn-17-ol, 3-methoxy-, (17alpha)-, Ethinyl Estradiol 3 Methyl Ether, Ethinyl Estradiol 3-Methyl Ether, Mestranol

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC

Description

The exact mass of the compound Mestranol is 310.19328 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in double-distilled water, 0.32 mg/lsoluble in ethanol, ether, chloroform, dioxane, acetone. slightly soluble in methanol. practically insoluble in water.in water, 1.132 mg/l at 25 °c (est)3.77e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757100. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal - Ethinyl Estradiol. It belongs to the ontological category of 17beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in Contraception

Mestranol functions as an estrogen receptor agonist. By binding to these receptors, it mimics the effects of natural estrogen in the body []. This action primarily targets the hypothalamus and pituitary gland, suppressing the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) []. This hormonal suppression disrupts ovulation, the release of an egg from the ovary, thereby preventing pregnancy.

Potential Applications Outside Contraception

While research is ongoing, there's limited data on the use of Mestranol for other purposes. Some studies have explored its potential role in treating:

  • Endometriosis: Endometriosis is a condition where endometrial tissue grows outside the uterus. A few studies have suggested Mestranol, in combination with a progestin, might be helpful in managing symptoms []. However, more robust research is needed to confirm its efficacy and safety profile for this application.
  • Abnormal Uterine Bleeding: Similar to endometriosis, some research suggests Mestranol, along with a progestin, might help regulate abnormal uterine bleeding patterns []. However, further investigation is necessary.

Safety Considerations

Mestranol use is associated with potential side effects like blood clots, stroke, and increased risk of certain cancers []. Due to these concerns, research on alternative birth control methods with lower risks is ongoing.

Mestranol is a synthetic estrogen and a derivative of ethinylestradiol, specifically known as 17α-ethynyl-3-methoxyestra-1,3,5(10)-trien-17β-ol. Its chemical formula is C21H26O2C_{21}H_{26}O_{2} with a molecular weight of approximately 310.43 g/mol . Mestranol is primarily used in oral contraceptive formulations and for treating various menstrual disorders. As a prodrug, it is biologically inactive until it is metabolized in the liver to ethinylestradiol, which exhibits significant estrogenic activity .

Mestranol undergoes metabolic conversion primarily through O-demethylation in the liver, where it is transformed into ethinylestradiol. This reaction involves cytochrome P450 enzymes, particularly CYP2C9, which plays a crucial role in the demethylation process . The conversion efficiency of mestranol to ethinylestradiol is approximately 70% . The elimination half-life of mestranol itself is about 50 minutes, while that of ethinylestradiol ranges from 7 to 36 hours .

As a prodrug, mestranol does not exhibit significant biological activity until converted to ethinylestradiol. Ethinylestradiol binds effectively to estrogen receptors, activating pathways that regulate various physiological processes such as menstrual cycles and reproductive functions. Mestranol has been shown to possess only 0.1% to 2.3% of the relative binding affinity for the estrogen receptor compared to estradiol . Its primary therapeutic effects are achieved through its metabolite, making it effective in contraception and hormone replacement therapy.

Mestranol can be synthesized through several chemical processes that typically involve the modification of estradiol or ethinylestradiol. One common method includes the methylation of ethinylestradiol at the C3 position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This reaction facilitates the formation of the methyl ether at the C3 position, yielding mestranol .

Mestranol is primarily used in combination oral contraceptives, often paired with progestins like noretynodrel. It serves as an effective treatment for various conditions related to the female reproductive system, including:

  • Contraception: As part of combined oral contraceptive pills.
  • Menstrual Disorders: Treatment for dysmenorrhea and dysfunctional uterine bleeding.
  • Hormone Replacement Therapy: Used in menopausal women to alleviate symptoms associated with estrogen deficiency .

Mestranol's metabolism can be influenced by various drugs that inhibit cytochrome P450 enzymes. For instance, sulfaphenazole has been identified as a potent inhibitor of mestranol demethylation, significantly reducing the formation of ethinylestradiol . Other substances like miconazole also exhibit strong inhibitory effects on this metabolic pathway. Understanding these interactions is crucial for optimizing therapeutic regimens involving mestranol and preventing adverse effects related to altered estrogen levels .

Mestranol shares structural similarities with several other synthetic estrogens and progestins. Here are some compounds compared alongside mestranol:

CompoundStructure SimilarityUnique Features
EthinylestradiolDirect derivativeHighly potent estrogen; primary active form
QuinestrolEther derivativeDifferent ether group; less commonly used
DiethylstilbestrolNon-steroidalStrong estrogenic activity; associated with adverse outcomes
MethylestradiolMethylated derivativeSimilar activity but different pharmacokinetics

Mestranol's uniqueness lies in its specific methyl ether modification at the C3 position, which differentiates it from other compounds and influences its pharmacokinetic profile as a prodrug that requires metabolic activation for efficacy .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from methanol or acetone

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

310.193280068 g/mol

Monoisotopic Mass

310.193280068 g/mol

Heavy Atom Count

23

LogP

log Kow = 4.61

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

151 °C
150.5 °C
302.9

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B2V233XGE7

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (19.28%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (19.28%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (45.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (45.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (19.28%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (48.19%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (28.92%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mestranol was used as one of the first oral contraceptives.

Therapeutic Uses

Estrogens
Mestranol /is indicated in combination with an oral progestin/ for the prevention of pregnancy in women who elect to use this product as a method of contraception. /Included in US product label/

Pharmacology

Mestranol is a semisynthetic estrogen. Metabolized by the liver to ethynyl estradiol, mestranol serves as the estrogen component in several combination oral contraceptives. (NCI04)

MeSH Pharmacological Classification

Contraceptives, Oral, Hormonal

Mechanism of Action

Mestranol is the 3-methyl ether of ethinylestradiol. Ethinylestradiol, is a synthetic derivative of estradiol. Ethinylestradiol is orally bio-active and the estrogen used in almost all modern formulations of combined oral contraceptive pills. It binds to (and activates) the estrogen receptor. Mestranol is a biologically inactive prodrug of ethinylestradiol to which it is demethylated in the liver with a conversion efficiency of 70%. Estrogens diffuse into their target cells and interact with a protein receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).
The mode of action of Norinyl-1 is similar to that of other progestogen/estrogen oral contraceptives and includes the inhibition of ovulation, the thickening of cervical mucus so as to constitute a barrier to sperm and the rendering of the endometrium unreceptive to implantation. Such activity is exerted through a combined effect on one or more of the following: hypothalamus, anterior pituitary, ovary, endometrium and cervical mucus.
Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/
Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/
Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/
For more Mechanism of Action (Complete) data for MESTRANOL (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

9.75x10-9

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

72-33-3

Absorption Distribution and Excretion

Mestranol binds poorly to the estrogen receptor and its estrogenic effect is due to its rapid demethylation in the liver to form ethinylestradiol; however, demethylation is not complete and more mestranol must be administered than ethinylestradiol to achieve similar effects.
The excretion of metabolites in urine ranged from 10-27%; that of ethinyloestradiol metabolites ranges from 36-54%. When position 2 or 4 of the mestranol molecule is tritiated or marked with (14)C, between 14-45% of the radioactivity is released into the body water.

Metabolism Metabolites

Mestranol is rapidly absorbed and extensively metabolised to ethinylestradiol. Ethinylestradiol is rapidly and well absorbed from the gastro-intestinal tract but is subject to some first-pass metabolism in the gut-wall. Compared to many other estrogens it is only slowly metabolized in the liver. Excretion is via the kidneys with some appearing also in the feces.
In the body it undergoes rapid hepatic demethylation to ethinyl estradiol, which is its active form. /Estrogens/
Mestranol, the 3-methyl ether of ethinyloestradiol, is more lipophilic than ethinyloestradiol and has a greater affinity for adipose tissues, as shown by experiments in rats. Mestranol itself does not bind significantly to estrogen receptors at the sites of their antifertility action; its hormonal effectiveness relies on transformation to ethinyloestradiol. About 35% of a mestranol dose is transformed into ethinyloestradiol in rats, 61% in mice, 56% in rabbits and 54% in man. The demethylated portion then follows the pathways for ethinyloestradiol that are typical for the particular species, e.g., 2-hydroxylation in rats and D-homoannulation in rabbits and guinea-pigs. Mestranol is also demethylated to ethinylestradiol in non-human primates.
The metabolism of mestranol in humans is closely related to that of ethinyloestradiol. Mestranol is transformed to ethinyloestradiol by demethylation: after i.v. administration of (14)C-mestranol to human volunteers, about 50% of the dose is demethylated to ethinylestradiol. The main compound found in plasma is ethinyloestradiol-3-sulfate.
For more Metabolism/Metabolites (Complete) data for MESTRANOL (6 total), please visit the HSDB record page.
Mestranol has known human metabolites that include ethinylestradiol.

Wikipedia

Mestranol

Drug Warnings

Cigarette smoking increases the risk of serious cardiovascular side effects from oral contraceptive use. This risk increases with age and with heavy smoking (15 or more cigarettes per day) and is quite marked in women over 35 years of age. Women who use oral contraceptives are strongly advised not to smoke.
Patients who are fully breast-feeding should not take Norinyl-1 tablets since, in common with other combined oral contraceptives, the estrogen component may reduce the amount of milk produced. In addition, active ingredients or their metabolites have been detected in the milk of mothers taking oral contraceptives.
Oral contraceptives should not be used in women who have the following conditions: thrombophlebitis or thromboembolic disorders; a past history of deep vein thrombophlebitis or thromboembolic disorders; cerebral vascular or coronary artery disease; known or suspected carcinoma of the breast; carcinoma of the endometrium or other known or suspected estrogen-dependent neoplasia; undiagnosed abnormal genital bleeding; cholestatic jaundice of pregnancy or jaundice with prior pill use; hepatic adenomas, carcinomas or benign liver tumors.
FDA Pregnancy Risk Category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals and or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweighs any possible benefit to the patient.
For more Drug Warnings (Complete) data for MESTRANOL (37 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Estrone is converted to its 3-methoxy analog by reaction with methyl sulfate. The ethynyl group may then be introduced at position 17 either through reaction with sodium acetylide in liquid ammonia followed by hydrolysis of the sodoxy compound, or through grignardization with ethynyl bromide.

General Manufacturing Information

Also used in combination with chlormadinone acetate, ethynodiol, kynestranol, norethindrone or norethynodrel, q.q.v.; has been used in combination with megestrol acetate, q.v.

Analytic Laboratory Methods

Method: AOAC 971.42; Procedure: spectrophotometric method (Applicable in presence of norethindrone and norethynodrel; not applicable in presence of ethynodiol diacetate or chlormadinone acetate); Analyte: mestranol; Matrix: drugs; Detection Limit: not provided.
Method: AOAC 975.59; Procedure: spectrophotometric method; Analyte: mestranol with ethynodiol diacetate; Matrix: drugs; Detection Limit: not provided.
Analyte: mestranol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: mestranol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for MESTRANOL (6 total), please visit the HSDB record page.

Storage Conditions

Store in a dry place below 25 °C away from direct sunlight.

Interactions

Groups of 24 virgin female C57L mice (MTV-) received 7 or 70 ug of a mixture of mestranol:norethynodrel (1:50) in oil by gavage, 5 times per week, commencing when the animals were 13 weeks of age. Pituitary tumors were found at autopsy in 7/7 mice given the higher dose that lived 84-89 weeks and in 6/11 mice given the lower dose, compared with 2/15 controls that lived 90 weeks. In this, and in a concurrent experiment with norethisterone:ethinyloestradiol (50:1), hepatomas were found in 10/96 treated mice, but the distribution within the different treatment groups was not reported. No hepatomas occurred among 48 control mice.
Intact male (C3H x RIII)Fl mice (MTV+) given 3 mg/kg (ppm) Ovulen (90% ethynodiol diacetate and 10% mestranol) mixed into the diet (intake, 7.5-10.0 ug/mouse per day) showed an increased incidence of mammary tumors, from 0/76 to 14/25; in castrated males, the incidence was increased from 10/61 to 21/28. The high spontaneous incidence (161/167) and short latent period of tumor induction (30-33 weeks) in intact females were not altered (37/38). In ovariectomized females the tumor incidence was not altered by Ovulen (28/34 in controls as compared with 20/26), but the latent period was reduced in both ovariectomized females (from 49 to 26 weeks) and castrated males (from 82 to 43 weeks).

Stability Shelf Life

The shelf life of Norinyl-1 tablets is 5 years.

Dates

Modify: 2023-08-15
1: Hu JH, Wang L, Li WS, Dai DP, Cai JP, Hu GX. Effect of CYP2C9 Genetic
2: Schmider J, Greenblatt DJ, von Moltke LL, Karsov D, Vena R, Friedman HL,
3: Gawrońska-Szklarz B, Droździk M, Kwiatkowski A, Wójcicki J. [Effect of
4: Abas N, Koivunen DG, Johnson JA. Pressor responsiveness in rats with
5: Abas N, Koivunen DG, Johnson JA. Arterial sodium concentration in rats with
6: Nguyen HT, Shiu GK, Worsley WN, Skelly JP. Dissolution testing of
7: Okada S, Hiroshige R, Tanaka M, Murai M, Kimura T. [Mestranol Reference
8: Al-Azzawi F, Smith D, Parkin D, Hart DM, Lindsay R. Blood coagulation profile
9: Tavassoli FA, Casey HW, Norris HJ. The morphologic effects of synthetic
10: Coezy E, Auzan C, Lonigro A, Philippe M, Menard J, Corvol P. Effect of
11: Johnson JA, Dostal DE. Effects of captopril and bradykinin on arterial
12: Fowler WL Jr, Johnson JA, Kurz KD, Zeigler DW, Dostal DE, Payne CG. Body
13: Rudolf K, Kunkel S, Rudolf H, Herzmann A, Herzmann H. [Effect of mestranol
14: Mizokami K, Suzuki K, Inoue K, Sunouchi M, Hirakawa S, Goto S, Takanaka A,
15: Rudolf K, Kunkel S, Pelz L. [Effect of mestranol and chlormadinone acetate on
16: Yager JD, Campbell HA, Longnecker DS, Roebuck BD, Benoit MC. Enhancement of
17: Abdalla HI, Beastall GH, Hart DM. The effect of oestrogen (mestranol) on the
18: Coutinho EM, Silva AR, Carreira C, Barbosa I. Ovulation inhibition following
19: Warren BL, Bellward GD. Effects of chronic mestranol and (or)norethindrone
20: Spellacy WN, Buhi WC, Birk SA. The effects of two years of mestranol

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